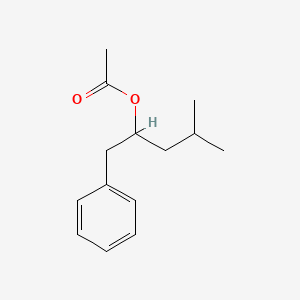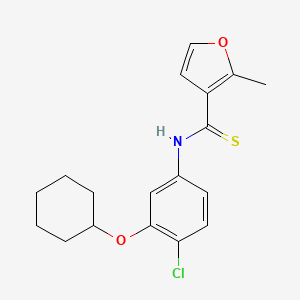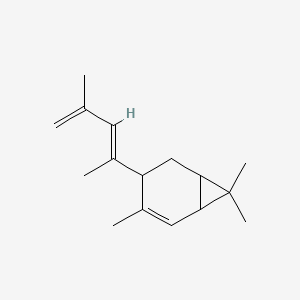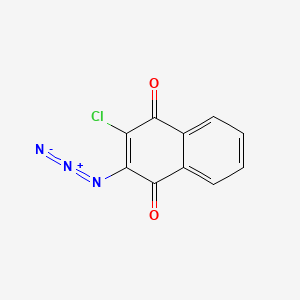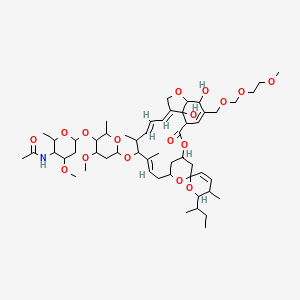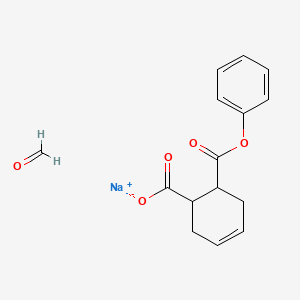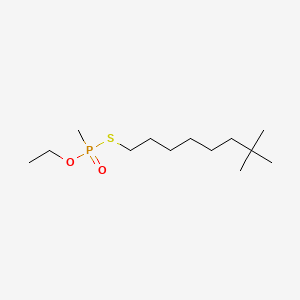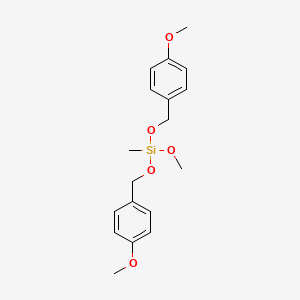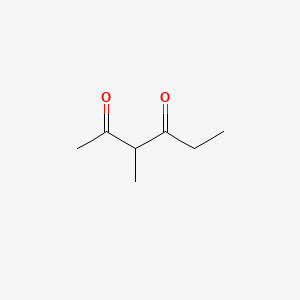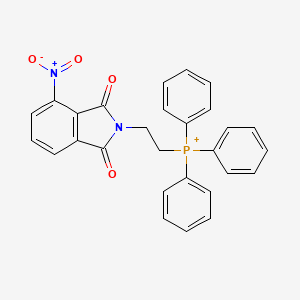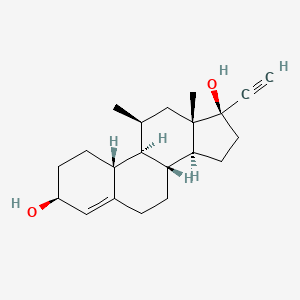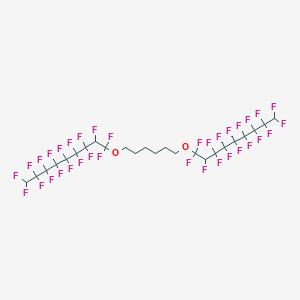
1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated compound known for its unique chemical structure and properties. It contains a hexane backbone with two ether linkages, each connected to a heptadecafluorononene moiety. This compound is characterized by its high fluorine content, which imparts significant hydrophobicity and chemical stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of hexane-1,6-diol with heptadecafluorononene in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the etherification process.
Solvent: Organic solvents such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials with unique properties, such as superhydrophobic surfaces.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.
作用機序
The mechanism of action of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The high fluorine content contributes to its unique properties, such as low surface energy and chemical inertness. These interactions can influence the compound’s behavior in various applications, including its ability to form stable complexes with other molecules.
類似化合物との比較
Similar Compounds
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorooctane): Similar structure but with shorter fluorinated chains.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorodecane): Similar structure with different chain lengths.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorododecane): Another variant with different fluorinated chain lengths.
Uniqueness
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) stands out due to its specific chain length and high fluorine content, which impart unique properties such as enhanced hydrophobicity and chemical stability. These characteristics make it particularly valuable in applications requiring extreme resistance to chemical and environmental factors.
特性
CAS番号 |
84029-58-3 |
|---|---|
分子式 |
C24H16F34O2 |
分子量 |
982.3 g/mol |
IUPAC名 |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[6-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)hexoxy]nonane |
InChI |
InChI=1S/C24H16F34O2/c25-7(11(31,32)17(43,44)21(51,52)23(55,56)19(47,48)13(35,36)9(27)28)15(39,40)59-5-3-1-2-4-6-60-16(41,42)8(26)12(33,34)18(45,46)22(53,54)24(57,58)20(49,50)14(37,38)10(29)30/h7-10H,1-6H2 |
InChIキー |
HKSLIYMZKUQWGY-UHFFFAOYSA-N |
正規SMILES |
C(CCCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


